molecular formula C10H19NO4 B017874 Ethyl 5-methyl-3-(nitromethyl)hexanoate CAS No. 128013-65-0

Ethyl 5-methyl-3-(nitromethyl)hexanoate

Cat. No. B017874
Key on ui cas rn: 128013-65-0
M. Wt: 217.26 g/mol
InChI Key: LOHHVAYLSGONPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546112B2

Procedure details

10.0 g (34 mmol) of 2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester (XII, R1=ethyl) were dissolved in 140 mL of DMSO. Water (10.4 mL) and solid NaCl (14.6 g) were added and the mixture was heated for 6 hours at 150° C. After complete conversion, the reaction mixture was cooled to 25° C. and 150 mL of methyl tert-butyl ether were added. 100 mL of water were added slowly. The heterogeneous mixture was stirred for 5 minutes prior to layer separation. The aqueous layer was washed once with 75 mL of methyl tert-butyl ether. The organic layers were combined and washed once with 50 mL of water. The combined organic layers were dried and the volatiles were removed under reduced pressure to give 7.0 g of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester (VIII, R1=ethyl; 93% yield).
Name
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])C(OCC)=O)[CH3:2].O.[Na+].[Cl-].C(OC)(C)(C)C>CS(C)=O>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:2] |f:2.3|

Inputs

Step One
Name
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(CC(C)C)C[N+](=O)[O-])=O
Name
Quantity
140 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
O
Name
Quantity
14.6 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After complete conversion, the reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
to layer separation
WASH
Type
WASH
Details
The aqueous layer was washed once with 75 mL of methyl tert-butyl ether
WASH
Type
WASH
Details
washed once with 50 mL of water
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(CC(CC(C)C)C[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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